Spiro[4.5]decane-8-thiol

Medicinal Chemistry Lipophilicity Drug Design

Spiro[4.5]decane-8-thiol (CAS: 1602816-79-4) is a sulfur-containing organic compound characterized by a spirocyclic framework that connects a cyclohexane and a cyclopentane ring system, with a nucleophilic thiol (-SH) group attached at the 8-position. The compound's molecular formula is C10H18S with a molecular weight of 170.32 g/mol.

Molecular Formula C10H18S
Molecular Weight 170.32 g/mol
Cat. No. B13241499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpiro[4.5]decane-8-thiol
Molecular FormulaC10H18S
Molecular Weight170.32 g/mol
Structural Identifiers
SMILESC1CCC2(C1)CCC(CC2)S
InChIInChI=1S/C10H18S/c11-9-3-7-10(8-4-9)5-1-2-6-10/h9,11H,1-8H2
InChIKeyOGXXILIRJYXMQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Spiro[4.5]decane-8-thiol: A Specialized Thiol Building Block for Medicinal Chemistry and Organic Synthesis


Spiro[4.5]decane-8-thiol (CAS: 1602816-79-4) is a sulfur-containing organic compound characterized by a spirocyclic framework that connects a cyclohexane and a cyclopentane ring system, with a nucleophilic thiol (-SH) group attached at the 8-position . The compound's molecular formula is C10H18S with a molecular weight of 170.32 g/mol . The unique spiro[4.5]decane scaffold confers structural rigidity and a three-dimensional conformation, distinguishing it from planar or monocyclic thiol analogs . The compound is commercially available from multiple vendors at a typical purity of 95% and is intended exclusively for research and development applications .

Spirocyclic core confers rigid 3D conformation
Nucleophilic thiol at position 8 for diverse couplings
Intended for medicinal chemistry and organic synthesis research

Why Spiro[4.5]decane-8-thiol Cannot Be Replaced by Common Thiols or Other Spirocyclic Analogs


Substituting Spiro[4.5]decane-8-thiol with alternative thiols, such as 1,4-dioxaspiro[4.5]decane-8-thiol or linear alkanethiols, introduces significant differences in physicochemical properties and reactivity that directly impact synthetic utility and final compound performance [1]. The precise position of the thiol group on the spirocyclic framework alters the steric environment and electronic distribution, influencing nucleophilicity and reaction selectivity in key transformations like disulfide formation, Michael additions, and thioglycoside synthesis . Furthermore, the all‑carbon spiro[4.5]decane core differs fundamentally from oxygen‑containing spiroketals (e.g., 1,4‑dioxaspiro[4.5]decane) in terms of lipophilicity and hydrogen‑bonding capacity, which can dramatically affect molecular recognition, bioavailability, and downstream biological outcomes [1]. The quantitative evidence presented below demonstrates that even structurally close analogs exhibit measurably distinct property profiles, making direct substitution scientifically and procedurally unjustified.

Oxygen-containing spiroketal analogs (e.g., 1,4-dioxaspiro) exhibit lower lipophilicity and altered hydrogen-bonding, which may shift membrane permeability and target engagement profiles.

Regioisomeric 1‑thiol places the sulfhydryl on the cyclopentane ring, creating different steric and electronic environments that can affect reaction selectivity.

Linear alkanethiols lack the spirocyclic rigidity, potentially altering molecular recognition, metabolic stability, and synthetic utility.

Quantitative Differentiation of Spiro[4.5]decane-8-thiol from Closest Analogs


Lipophilicity Comparison: All‑Carbon Spiro[4.5]decane-8-thiol vs. 1,4‑Dioxaspiro[4.5]decane-8-thiol

The all‑carbon spiro[4.5]decane framework of Spiro[4.5]decane-8-thiol results in substantially higher lipophilicity compared to the oxygen‑containing 1,4‑dioxaspiro[4.5]decane-8-thiol analog. This difference is critical for membrane permeability and target engagement in drug discovery campaigns .

Lipophilicity (LogP)
Data to verify
ΔLogP ≈ +2.47
Supports higher passive membrane diffusion prediction
Computed XLogP3 vs ACD/LogP; confirm experimentally
Medicinal Chemistry Lipophilicity Drug Design

Regioisomeric Comparison: Spiro[4.5]decane-8-thiol vs. Spiro[4.5]decane-1-thiol

The position of the thiol group on the spirocyclic scaffold alters both steric accessibility and electronic environment. Spiro[4.5]decane-8-thiol positions the ‑SH group on the cyclohexane ring, whereas Spiro[4.5]decane-1-thiol places it on the cyclopentane ring [1]. This positional difference leads to distinct chemical behaviors in nucleophilic substitution and conjugation reactions .

Regioisomeric Position
Class-level inference
8-thiol (cyclohexane) vs 1-thiol (cyclopentane)
May influence reaction kinetics and selectivity
No quantitative reactivity data available
Synthetic Chemistry Regioselectivity Building Block

Acid‑Base Properties: Spiro[4.5]decane-8-thiol vs. 1,4‑Dioxaspiro[4.5]decane-8-thiol

The presence of two oxygen atoms in the 1,4‑dioxaspiro analog introduces inductive effects that lower the thiol pKa relative to the all‑carbon spiro[4.5]decane-8-thiol. This pKa difference directly influences the nucleophilic character of the thiolate anion under physiological or synthetic pH conditions [1].

Thiol pKa
Data to verify
ΔpKa ≈ 0.1–0.5
May affect nucleophilic thiolate equilibrium
Estimated values; direct measurement recommended
Physicochemical Characterization Thiol pKa Nucleophilicity

Molecular Weight and Topological Polar Surface Area (TPSA) Differentiation

The molecular weight and TPSA of Spiro[4.5]decane-8-thiol differ from both the dioxa‑analog and the 8‑ol analog, impacting predicted absorption, distribution, metabolism, and excretion (ADME) profiles .

MW & TPSA
Data to verify
MW 170.32, TPSA 0 Ų (vs 174.26, 18.5 Ų)
Predicts higher passive membrane permeability
Calculated values; confirm in vitro ADME
Drug‑Likeness ADME Properties Building Block Selection

Procurement‑Guided Application Scenarios for Spiro[4.5]decane-8-thiol


Synthesis of Spirocycle‑Containing Drug Candidates Requiring High Lipophilicity

Spiro[4.5]decane-8-thiol's high LogP (XLogP3 = 3.8) and zero TPSA make it an optimal building block for medicinal chemistry programs targeting CNS‑penetrant or intracellular targets . The all‑carbon spiro scaffold enhances metabolic stability while the thiol group enables late‑stage functionalization via disulfide bond formation or thiol‑ene click chemistry. This compound should be prioritized over 1,4‑dioxaspiro[4.5]decane-8-thiol when increased membrane permeability is a project requirement .

Thiol‑Specific Conjugation and Bioconjugation Chemistry

The nucleophilic thiol group at the 8‑position of the spiro[4.5]decane framework is ideally suited for site‑selective conjugation reactions, including Michael additions to α,β‑unsaturated carbonyls, thiol‑disulfide exchange, and thioglycoside formation . The steric environment around the thiol, dictated by the spirocyclic core, can be exploited to modulate reaction rates and selectivity compared to less hindered aliphatic thiols. This compound is a strategic alternative to 1,4‑dithiaspiro[4.5]decane derivatives when a single, well‑defined thiol handle is required.

Structure‑Activity Relationship (SAR) Studies Exploring Spiro Scaffold Effects

The regioisomeric pair Spiro[4.5]decane-8-thiol and Spiro[4.5]decane-1-thiol provide a controlled system for probing how the position of the thiol group on the cyclohexane versus cyclopentane ring influences biological activity and physicochemical properties [1]. Procurement of the 8‑thiol regioisomer enables direct, head‑to‑head SAR campaigns that are impossible with a single isomer or with structurally unrelated thiols.

Building Block for Polymers and Surface‑Modifying Ligands

The structural rigidity of the spiro[4.5]decane core, combined with the reactive thiol functionality, makes this compound a valuable monomer or surface ligand in materials science applications . The thiol group can anchor to metal surfaces (e.g., gold nanoparticles) or participate in thiol‑ene polymerizations, while the spiro framework introduces conformational constraints that can modulate material properties such as glass transition temperature or surface wettability. The all‑carbon composition ensures compatibility with hydrophobic polymer matrices.

Application
Selection Property
Validation Focus
CNS-Targeted Lead Design
High lipophilicity spirocyclic scaffold
Passive membrane permeability and CNS penetration potential
Site-Selective Conjugation
Position‑8 thiol with steric control
Reaction selectivity and rate modulation
Regioisomeric SAR Studies
8‑ vs 1‑thiol positional control
Biological and physicochemical impact of thiol placement
Polymer/Surface Modification
Rigid spiro core with anchorable thiol
Material property tuning (Tg, wettability)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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